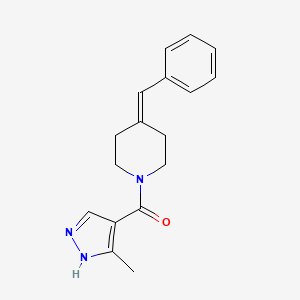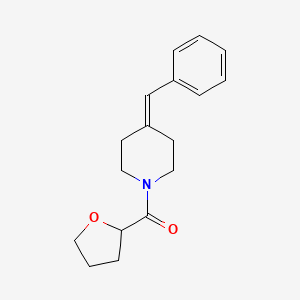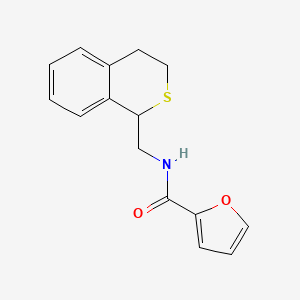
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of piperidine and pyrazole, which are commonly used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been shown to interact with certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. These interactions may play a role in the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone may have various biochemical and physiological effects. It has been shown to have neuroprotective effects, potentially due to its ability to interact with certain receptors in the brain. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone is its potential use in various research applications, including drug discovery and neuroscience. However, one limitation is that its mechanism of action is not fully understood, making it difficult to determine its potential therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone. One direction is to further study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand its mechanism of action and potential therapeutic effects. Finally, research could be conducted to develop more efficient synthesis methods for the compound, potentially increasing its availability for research purposes.
Synthesemethoden
The synthesis of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone involves the reaction of piperidine and pyrazole with benzaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is determined through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone has shown potential use in various research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit strong binding affinity towards certain receptors, making it a promising candidate for drug development. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-16(12-18-19-13)17(21)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHOHQNTWXUJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)



![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)







![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)